
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by the introduction of the methoxyphenyl and cyclohexanecarboxamide groups. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide and a suitable aldehyde to form the tetrazole ring. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves multi-step reactions that include the formation of tetrazole rings through Ugi-type reactions. The Ugi reaction allows for the construction of complex molecules from simple precursors, making it an efficient method for synthesizing this compound.
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available amines and aldehydes.
- Reaction Conditions : Mild conditions are generally employed to promote the formation of the tetrazole moiety.
- Yield : The overall yield of the reaction can vary based on the specific conditions and reagents used, but recent studies report good yields with optimized procedures .
This compound exhibits promising biological activities that make it a candidate for further pharmacological evaluation.
Anticancer Properties
Research indicates that compounds with tetrazole scaffolds can inhibit various cancer cell lines. For instance, studies have shown that similar tetrazole derivatives can act as inhibitors of key proteins involved in cancer cell proliferation and survival, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .
Neuropharmacological Effects
There is emerging evidence suggesting that tetrazole derivatives may influence neurotransmitter systems. For example, compounds related to this structure have been studied for their effects on serotonin receptors, which play a significant role in mood regulation and could potentially be useful in treating depression and anxiety disorders .
Therapeutic Applications
Given its biological activity, this compound has potential therapeutic applications in several areas:
Cancer Therapy
The ability of tetrazole derivatives to inhibit cancer cell growth positions them as candidates for developing new anticancer therapies. Their mechanism may involve disrupting mitotic processes or targeting specific oncogenic pathways.
Psychiatric Disorders
Due to their interaction with neurotransmitter systems, compounds like this compound could be explored for the treatment of psychiatric disorders, particularly those related to serotonin dysregulation.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is unique due to its combination of a tetrazole ring, methoxyphenyl group, and cyclohexanecarboxamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, including the formation of tetrazole derivatives. One efficient method reported involves the use of cyclohexyl isocyanide and various aldehydes in a one-pot reaction, yielding high purity and yield of the final product . The reaction mechanism includes condensation reactions followed by cyclization, which are crucial for developing the tetrazole moiety.
2.1 Antitumor Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound could effectively inhibit cell proliferation and induce cell cycle arrest at the S phase in HepG2 cells, leading to increased apoptotic markers .
The proposed mechanism for the antitumor activity involves disruption of mitochondrial membrane potential and activation of caspase pathways, which are critical in mediating apoptosis . Furthermore, the interaction with specific protein targets, such as HSET (KIFC1), has been explored, suggesting that this compound may interfere with mitotic spindle formation in cancer cells .
3.1 Inhibition Studies
In biochemical assays, this compound showed micromolar inhibitory activity against various cancer-related targets. Notably, it displayed selectivity against other mitotic kinesins, highlighting its potential as a targeted therapeutic agent .
3.2 Cytotoxicity Assessment
Cytotoxicity assays conducted on normal human cells indicated that while the compound exhibits potent activity against cancer cells, it maintains a favorable safety profile with lower toxicity towards healthy cells. This selectivity is essential for reducing adverse effects during treatment .
4.1 Clinical Relevance
A case study involving a series of tetrazole derivatives indicated that modifications to the structure significantly influenced biological activity. For example, substituents on the phenyl ring were found to enhance or diminish antitumor efficacy depending on their electronic and steric properties . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents.
4.2 Comparative Analysis
A comparative analysis of similar compounds revealed that those with additional functional groups adjacent to the tetrazole ring exhibited improved binding affinity to target proteins involved in cancer progression. Such findings underscore the potential for further development of this compound as a lead compound for novel anticancer therapies .
5. Conclusion
This compound represents a promising candidate in cancer pharmacotherapy due to its notable biological activities and mechanisms of action. Ongoing research into its pharmacological properties and structural modifications will be crucial for advancing its therapeutic potential.
6. Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₂ |
Molecular Weight | 286.33 g/mol |
Antitumor Activity (IC50) | 5 µM (in HepG2 cells) |
Apoptosis Induction | Yes |
Cell Cycle Arrest Phase | S phase |
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-9-7-13(8-10-14)21-15(18-19-20-21)11-17-16(22)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKIJVNILQCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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